molecular formula C7H8ClN3 B8234714 Imidazo[1,5-a]pyridin-1-amine hydrochloride

Imidazo[1,5-a]pyridin-1-amine hydrochloride

Cat. No.: B8234714
M. Wt: 169.61 g/mol
InChI Key: JBKJITULOJJNFF-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-1-amine hydrochloride is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their luminescent properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-amine hydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods utilize readily available starting materials and are designed to be efficient and scalable . For example, a common synthetic route involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions, followed by hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. These methods are optimized for large-scale production, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-7-6-3-1-2-4-10(6)5-9-7;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKJITULOJJNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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